molecular formula C17H15ClN2O2S B11569639 2-[(4-Chlorobenzyl)sulfanyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole

2-[(4-Chlorobenzyl)sulfanyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B11569639
M. Wt: 346.8 g/mol
InChI Key: DKGBATRJSLQGRM-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(2-ethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both chlorophenyl and ethoxyphenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-ethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and an ester under acidic or basic conditions can yield the oxadiazole ring.

    Introduction of the Chlorophenyl and Ethoxyphenyl Groups: The chlorophenyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of a chlorophenylmethyl halide with a thiol group can form the sulfanyl linkage, while the ethoxyphenyl group can be introduced through a similar substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(2-ethoxyphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(2-ethoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique electronic properties of the oxadiazole ring make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)methyl]sulfanyl}-5-(2-ethoxyphenyl)-1,3,4-oxadiazole depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The presence of the oxadiazole ring can enhance binding affinity and specificity to biological targets.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the oxadiazole ring with the aromatic groups, facilitating charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    5-(2-Ethoxyphenyl)-1,3,4-oxadiazole: Lacks the chlorophenylmethylsulfanyl group.

    2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-1,3,4-oxadiazole: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(2-ethoxyphenyl)-1,3,4-oxadiazole is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both chlorophenyl and ethoxyphenyl groups, along with the oxadiazole ring, provides a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-(2-ethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C17H15ClN2O2S/c1-2-21-15-6-4-3-5-14(15)16-19-20-17(22-16)23-11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3

InChI Key

DKGBATRJSLQGRM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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